molecular formula C18H17N5O3S B2561919 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide CAS No. 1396707-80-4

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide

Cat. No.: B2561919
CAS No.: 1396707-80-4
M. Wt: 383.43
InChI Key: QDXFPCJONJXMPD-UHFFFAOYSA-N
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Description

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring system substituted with a methoxybenzyl group and a pyrimidinylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an alkylation reaction using 2-methoxybenzyl chloride and a suitable base such as potassium carbonate.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting pyrimidine-2-thiol with chloroacetamide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amines or dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydropyrimidines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide may serve as a probe to study enzyme interactions, particularly those involving pyrimidine-binding proteins.

Medicine

Medicinally, this compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. It may also have applications in the treatment of infectious diseases by targeting microbial enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.

Mechanism of Action

The mechanism by which N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the thioacetamide group may form covalent bonds with active site residues, leading to inhibition of enzyme activity. This dual interaction can disrupt critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-methoxybenzyl)pyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(6-((2-chlorobenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide

Uniqueness

Compared to similar compounds, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide is unique due to the presence of the methoxy group on the benzyl moiety. This methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets, potentially enhancing its efficacy and selectivity in medicinal applications.

Properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-25-14-6-3-2-5-13(14)10-26-17-9-15(21-12-22-17)23-16(24)11-27-18-19-7-4-8-20-18/h2-9,12H,10-11H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXFPCJONJXMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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